molecular formula C8H15ClN2O B2454837 Decahydro-1,6-naphthyridin-2-one hydrochloride CAS No. 1955531-43-7

Decahydro-1,6-naphthyridin-2-one hydrochloride

Cat. No.: B2454837
CAS No.: 1955531-43-7
M. Wt: 190.67
InChI Key: KBOAUSCBWSADMD-UHFFFAOYSA-N
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Description

Decahydro-1,6-naphthyridin-2-one hydrochloride is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its bicyclic structure, which includes two fused pyridine rings

Scientific Research Applications

Decahydro-1,6-naphthyridin-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

1,6-Naphthyridin-2(1H)-ones are capable of providing ligands for several receptors in the body . They have been used to describe compounds with nM activities as breakpoint-cluster-region protein (BCR) kinase inhibitors for B lymphoid malignancies, discoidin domain-containing receptor 2 (DDR2) inhibitors for treatment of lung cancer, and hepatitis C virus (HCV) inhibitors .

Future Directions

1,6-Naphthyridin-2(1H)-ones, including Decahydro-1,6-naphthyridin-2-one hydrochloride, are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) . This suggests a significant interest in these structures, shown by around 450 patents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-1,6-naphthyridin-2-one hydrochloride typically involves the formation of the naphthyridine ring system through cyclization reactions. One common method includes the reaction of appropriate pyridine derivatives under specific conditions to form the desired bicyclic structure. For instance, the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with suitable reagents can yield the naphthyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,6-naphthyridin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups into the naphthyridine core.

Comparison with Similar Compounds

Decahydro-1,6-naphthyridin-2-one hydrochloride can be compared with other similar compounds in the naphthyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,6-naphthyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-2-1-6-5-9-4-3-7(6)10-8;/h6-7,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOAUSCBWSADMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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